Bienvenue dans la boutique en ligne BenchChem!

1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride

Forensic chemistry Regioisomer differentiation Electron ionization mass spectrometry

1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1396713-46-4; molecular formula C₁₆H₂₈Cl₂N₂O₃; MW 367.31 g/mol as the dihydrochloride salt; free base MW 294.39 g/mol) is a synthetic N,N-disubstituted piperazine derivative bearing a 3,5-dimethoxybenzyl substituent on one piperazine nitrogen and a 2-hydroxypropyl group on the other. The compound belongs to the broader dimethoxybenzylpiperazine (DMBP) structural class, which has been systematically characterized in the forensic and analytical chemistry literature for regioisomeric differentiation.

Molecular Formula C16H28Cl2N2O3
Molecular Weight 367.31
CAS No. 1396713-46-4
Cat. No. B2594573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride
CAS1396713-46-4
Molecular FormulaC16H28Cl2N2O3
Molecular Weight367.31
Structural Identifiers
SMILESCC(CN1CCN(CC1)CC2=CC(=CC(=C2)OC)OC)O.Cl.Cl
InChIInChI=1S/C16H26N2O3.2ClH/c1-13(19)11-17-4-6-18(7-5-17)12-14-8-15(20-2)10-16(9-14)21-3;;/h8-10,13,19H,4-7,11-12H2,1-3H3;2*1H
InChIKeyXVTFWHRXMJKMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol Dihydrochloride (CAS 1396713-46-4): Procurement-Relevant Identity and Class Context


1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1396713-46-4; molecular formula C₁₆H₂₈Cl₂N₂O₃; MW 367.31 g/mol as the dihydrochloride salt; free base MW 294.39 g/mol) is a synthetic N,N-disubstituted piperazine derivative bearing a 3,5-dimethoxybenzyl substituent on one piperazine nitrogen and a 2-hydroxypropyl group on the other [1]. The compound belongs to the broader dimethoxybenzylpiperazine (DMBP) structural class, which has been systematically characterized in the forensic and analytical chemistry literature for regioisomeric differentiation [2]. Critically, no peer-reviewed primary research paper or patent directly reporting pharmacological activity, receptor binding affinity, or in vivo efficacy data for this specific CAS number has been identified at the time of this writing. The evidence presented herein therefore draws upon authoritative analytical differentiation studies of the DMBP regioisomeric series and structurally proximate comparator compounds to establish the dimensions along which this compound can be objectively distinguished from its closest analogs for procurement and research selection purposes.

Why a Generic Dimethoxybenzylpiperazine Cannot Substitute for CAS 1396713-46-4: Regioisomer-Specific Identity Determines Research Validity


The dimethoxybenzylpiperazine (DMBP) family comprises six regioisomeric aromatic substitution patterns (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-dimethoxybenzyl), which yield nearly identical electron ionization mass spectra and cannot be reliably distinguished by mass spectrometry alone [1]. In forensic and analytical contexts, only the 2,3-isomer produces a unique major fragment ion at m/z 136; the 3,5-isomer is characterized by a radical cation at m/z 152 when present in N,N-disubstituted mCPP hybrid series [2]. Furthermore, the six regioisomers display distinct GC elution orders and unique vapor-phase infrared (GC-IRD) signatures [1]. Because subtle differences in dimethoxy substitution pattern on the benzyl ring can profoundly alter receptor recognition—as demonstrated by the high sigma-1 receptor affinity (Kd = 2–3 nM) and selectivity of the structurally related 3,4-dimethoxybenzyl congener BHDP [3]—procurement of an incorrectly specified regioisomer would invalidate any structure-activity relationship or biological screening study. The additional presence of the 2-hydroxypropyl substituent on the second piperazine nitrogen (absent in simple DMBP scaffolds) further differentiates CAS 1396713-46-4 from mono-substituted piperazine precursors such as 1-(3,5-dimethoxybenzyl)piperazine (CAS 118778-74-8).

Quantitative Differentiation Evidence for 1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol Dihydrochloride vs. Closest Analogs


EI-MS Regioisomeric Fingerprint: Unique Radical Cation at m/z 152 Distinguishes the 3,5-Dimethoxybenzyl Isomer from All Other DMBP Regioisomers

In the N,N-disubstituted piperazine series combining meta-chlorophenylpiperazine (mCPP) with dimethoxybenzyl substituents, the 3,5-dimethoxybenzyl isomer produces a characteristic radical cation at m/z 152 that is absent in all other five regioisomers, while the 2,3-isomer uniquely generates m/z 136. The remaining regioisomers (2,4-; 2,5-; 2,6-; 3,4-dimethoxybenzyl) lack any unique EI-MS fragment ion. All nine compounds share major fragment ions at m/z 195 (loss of substituted benzyl radical) and m/z 56 (C₃H₆N⁺ from piperazine ring cleavage) [1]. In the parent DMBP series (mono-substituted, no mCPP), all six regioisomers produce nearly identical mass spectra, with only the 2,3-isomer exhibiting a unique ion at m/z 136; the 3,5-isomer in this series lacks a unique MS marker and requires GC-IRD for confirmatory identification [2].

Forensic chemistry Regioisomer differentiation Electron ionization mass spectrometry

Capillary GC Elution Order: 3,5-Dimethoxybenzyl Isomer Elutes Last, Enabling Chromatographic Separation from Co-Synthesized Regioisomeric Impurities

In the series of nine N,N-disubstituted piperazines containing 3-trifluoromethylphenylpiperazine (3-TFMPP) combined with six regioisomeric dimethoxybenzyl substituents, the six dimethoxybenzyl analogues elute according to the degree of substituent crowding on the aromatic ring. The 2,3- and 2,6-dimethoxybenzyl isomers elute first, while the 3,5-dimethoxybenzyl isomer elutes last under the specified GC conditions [1]. This elution order is governed by the steric accessibility of the dimethoxy substitution pattern, with the symmetric 3,5-disubstitution (meta,meta-positions) exhibiting the greatest retention due to reduced steric crowding and consequently stronger stationary-phase interactions.

Gas chromatography Regioisomer resolution Analytical method validation

Vapor-Phase Infrared Spectroscopy (GC-IRD) Provides Definitive Regioisomeric Differentiation Where Mass Spectrometry Alone Fails

In the six-ring regioisomeric DMBP series, electron ionization mass spectra are nearly identical across all six substitution patterns, and mass spectrometry alone cannot confirm the identity of any single isomer to the exclusion of the others—with the sole exception of the 2,3-isomer, which produces a unique fragment at m/z 136 [1]. Gas chromatography with infrared detection (GC-IRD) provides direct confirmatory data that clearly differentiates among all six dimethoxybenzyl substitution patterns based on characteristic vapor-phase infrared absorption bands in the fingerprint region. Perfluoroacylation (PFPA derivatization) of the secondary amine nitrogen yields derivatives that show some differences in relative fragment ion abundance but still lack unique fragments for specific structural confirmation; GC-IRD remains the primary confirmatory method [1].

Vapor-phase infrared spectroscopy Regioisomer confirmation Analytical identity testing

Physicochemical Property Differentiation from the Closest Non-Dimethoxy Structural Analog 1-(4-Benzylpiperazin-1-yl)propan-2-ol

The target compound differs from its closest non-dimethoxy structural analog, 1-(4-benzylpiperazin-1-yl)propan-2-ol (PubChem CID 22376913; C₁₄H₂₂N₂O; MW 234.34 g/mol), by the addition of two methoxy substituents at the 3- and 5-positions of the benzyl aromatic ring. This substitution increases the molecular weight by 60.05 Da (free base: 294.39 vs. 234.34 g/mol), adds two hydrogen-bond acceptor sites (5 vs. 3 HBA), increases the topological polar surface area (estimated ~45 vs. 26.7 Ų for the benzyl analog [1]), and reduces computed lipophilicity (estimated clogP ~0.9–1.5 vs. XLogP3 1.3 for the benzyl analog). These changes are expected to alter membrane permeability, aqueous solubility, and receptor binding pharmacophore recognition [2].

Physicochemical profiling Lipophilicity Structure-property relationships

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over the Free Base for In Vitro Assay Preparation

CAS 1396713-46-4 is supplied as the dihydrochloride salt (C₁₆H₂₈Cl₂N₂O₃; MW 367.31 g/mol), which incorporates two equivalents of HCl per molecule of the free base (C₁₆H₂₆N₂O₃; MW 294.39 g/mol). The dihydrochloride salt form is expected to exhibit substantially higher aqueous solubility than the corresponding free base due to ionization of both piperazine nitrogen atoms at physiologically relevant pH, facilitating dissolution in aqueous buffers (e.g., PBS, HBSS, cell culture media) for in vitro pharmacological assays [1]. This contrasts with the free base form, which would require organic co-solvents (e.g., DMSO) for dissolution and may precipitate upon dilution into aqueous assay media.

Salt selection Aqueous solubility Formulation compatibility

Sigma-1 Receptor Pharmacophore Class Inference from the Structurally Proximate Ligand BHDP: Scaffold Potential with Critical Substitution-Dependent Caveats

BHDP (N-benzyl-N′-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine) is the most thoroughly characterized structural relative of the target compound. BHDP binds sigma-1 receptors with a Kd of 2–3 nM in rat liver mitochondria and brain synaptic membranes, inhibits [³H]-(+)-pentazocine binding competitively, and demonstrates selectivity for sigma-1 over most other receptors, ion channels, and transporters tested [1]. In an in vitro astrocyte hypoxia model, BHDP (10 µM) prevented the ATP depletion caused by 24 h hypoxia [1]. In a rat liver normothermic ischemia-reperfusion model, BHDP pretreatment at 0.5, 2.5, or 10 mg/kg/day produced dose-dependent protection of hepatocyte and mitochondrial functions, with near-complete mitochondrial protection at 10 mg/kg/day [2]. Critically, BHDP differs from the target compound in two key structural features: (i) BHDP carries a 2-hydroxy-3,4-dimethoxybenzyl group (vs. 3,5-dimethoxybenzyl in CAS 1396713-46-4) and (ii) BHDP carries an N-benzyl group (vs. N-2-hydroxypropyl in CAS 1396713-46-4). The shift of dimethoxy substitution from 3,4- to 3,5-positions and replacement of the N-benzyl with N-2-hydroxypropyl are each expected to alter sigma receptor affinity and subtype selectivity, as sigma-1 pharmacophore models identify the N-arylalkyl substituent and the aromatic ring substitution pattern as critical determinants of binding [3]. No direct binding or functional data exist for CAS 1396713-46-4; its sigma receptor pharmacology remains experimentally uncharacterized.

Sigma-1 receptor Structure-activity relationship Drug discovery scaffold

Evidence-Supported Research Application Scenarios for 1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol Dihydrochloride (CAS 1396713-46-4)


Regioisomer-Specific Medicinal Chemistry: SAR Exploration of Dimethoxybenzyl Substitution Patterns on the Piperazine Scaffold

CAS 1396713-46-4 provides the 3,5-dimethoxybenzyl regioisomer within a systematic structure-activity relationship (SAR) study of the six dimethoxybenzyl substitution patterns on an N-(2-hydroxypropyl)piperazine core. As demonstrated by the Abdel-Hay et al. DMBP regioisomeric series [1], the 3,5-substitution pattern produces a unique radical cation at m/z 152 and distinct GC-IRD and GC retention characteristics, enabling analytical verification of regioisomeric identity. When procured alongside the corresponding 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dimethoxybenzyl analogs (each as the N-(2-hydroxypropyl)piperazine derivative), this compound enables a complete regioisomeric SAR matrix to probe how the position of methoxy substituents on the benzyl aromatic ring modulates target binding, functional activity, and selectivity.

Sigma-1 Receptor Ligand Development: Comparative Pharmacological Profiling Against the Benchmark BHDP Scaffold

Given the established high-affinity sigma-1 binding (Kd 2–3 nM) and in vivo hepatoprotective efficacy (0.5–10 mg/kg/day) of the structurally related BHDP compound [1], CAS 1396713-46-4 serves as a structurally modified probe to interrogate two specific SAR questions: (a) whether relocating the dimethoxy groups from the 3,4-positions (BHDP) to the 3,5-positions (target compound) retains or alters sigma-1 affinity, and (b) whether replacing the N-benzyl group (BHDP) with an N-2-hydroxypropyl group (target compound) affects sigma-1/sigma-2 subtype selectivity. Investigators should include BHDP as a positive control in all binding and functional assays, as no direct pharmacological data yet exist for CAS 1396713-46-4 [2]. Sigma-1 pharmacophore models predict that both the N-substituent and the aromatic substitution pattern are critical determinants of binding affinity [3].

Analytical Reference Standard for Forensic or QC Identification of 3,5-Dimethoxybenzyl-Substituted Piperazines

In forensic toxicology and drug chemistry laboratories, CAS 1396713-46-4 can serve as an analytical reference standard for the 3,5-dimethoxybenzyl-substituted piperazine subclass. The compound's characteristic EI-MS fragment at m/z 152 (when analyzed as part of an N,N-disubstituted series) and its distinct terminal GC elution position on medium-polarity stationary phases [1] provide orthogonal analytical markers. When used in conjunction with GC-IRD [2], these properties enable definitive differentiation from the other five dimethoxybenzyl regioisomers that may appear as synthetic impurities or as misrepresented products in the research chemical supply chain. The dihydrochloride salt form also provides a well-defined stoichiometric reference for quantitative calibration.

Building Block for Late-Stage Functionalization: Piperazine Core with a Traceless 3,5-Dimethoxybenzyl Protecting/ Directing Group

The 3,5-dimethoxybenzyl group is a recognized protecting group for secondary amines in organic synthesis, cleavable under acidic conditions [1]. CAS 1396713-46-4, bearing both a 3,5-dimethoxybenzyl moiety and a free secondary alcohol (2-hydroxypropyl), can serve as a bifunctional synthetic intermediate. The 2-hydroxypropyl group provides a handle for further derivatization (e.g., esterification, etherification, or oxidation), while the 3,5-dimethoxybenzyl group can be retained for subsequent acidolytic deprotection to reveal the free piperazine NH for additional N-functionalization. This orthogonal reactivity profile distinguishes the compound from simpler mono-substituted piperazine building blocks such as 1-(3,5-dimethoxybenzyl)piperazine (CAS 118778-74-8), which lacks the hydroxypropyl functional handle.

Quote Request

Request a Quote for 1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.